Isosilybin B - 142796-22-3

Isosilybin B

Catalog Number: EVT-343049
CAS Number: 142796-22-3
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isosilybin B is a flavonolignan, a type of polyphenol, found in the milk thistle (Silybum marianum) extract. [, , , , , ] This extract, known as silymarin, contains a mixture of flavonolignans including silybin A, silybin B, isosilybin A, isosilybin B, silychristin, and silydianin. [, , , , , , , ] Isosilybin B is one of the eight primary compounds identified in milk thistle extracts. [] Isosilybin B is a diastereoisomer of isosilybin A. [, , , , ] Silibinin, another commercially available milk thistle extract, only contains silybin A and silybin B, lacking isosilybin B. [, ] While isosilybin B constitutes less than 5% of silymarin, studies highlight its significant potency compared to other flavonolignans within the extract. [] Research suggests that extracts enriched with isosilybin B may offer improved potency for potential applications. []

Silybin A

Compound Description: Silybin A is a major flavonolignan found in silymarin, an extract from milk thistle (Silybum marianum). Like Isosilybin B, it exhibits anti-cancer activity, particularly against prostate cancer. Silybin A demonstrates inhibitory effects on tumor angiogenesis biomarkers, signaling molecules involved in angiogenesis, and the proliferation and invasion of human umbilical vein endothelial cells. It also induces cell cycle arrest and apoptosis in prostate cancer cells.

Relevance: Silybin A is a diastereoisomer of Isosilybin B, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of some atoms. While both compounds exhibit anti-cancer activity, Isosilybin B has been identified as the most potent isomer in various studies.

Silybin B

Compound Description: Silybin B, another major flavonolignan in silymarin, also demonstrates significant anti-cancer properties. Like Isosilybin B, it inhibits prostate cancer cell growth, induces cell cycle arrest and apoptosis, and suppresses tumor angiogenesis. Additionally, Silybin B is a potent inhibitor of CYP2C9, an enzyme involved in drug metabolism, and may pose a risk of drug interactions at clinically achievable concentrations.

Relevance: Silybin B is a diastereoisomer of Silybin A and belongs to the same chemical class as Isosilybin B. While structurally similar, Isosilybin B has generally shown greater potency in suppressing prostate cancer cell proliferation compared to Silybin B.

Isosilybin A

Compound Description: Isosilybin A, a diastereoisomer of Isosilybin B, is also found in silymarin. It shares a similar structure with Isosilybin B and exhibits comparable anti-cancer activities, including the inhibition of prostate cancer cell growth, induction of cell cycle arrest and apoptosis, and suppression of angiogenesis. Furthermore, Isosilybin A has been identified as a partial PPARγ agonist, a mechanism potentially contributing to its cholesterol efflux-promoting activity in macrophages.

Relevance: Isosilybin A is a diastereoisomer of Isosilybin B, differing only in the spatial arrangement of atoms. While both compounds exhibit similar anti-cancer activities, Isosilybin B has consistently shown greater potency in several studies.

Silibinin

Compound Description: Silibinin is a semi-purified extract from silymarin, primarily composed of a 1:1 mixture of Silybin A and Silybin B. It exhibits anti-cancer properties similar to Isosilybin B, including the inhibition of prostate cancer cell growth and suppression of DNA topoisomerase IIα activity, a crucial enzyme for cell proliferation. Silibinin also demonstrates antioxidant and antifibrotic properties, making it a potential therapeutic agent for various liver diseases.

Relevance: Silibinin is a mixture of two diastereoisomers, Silybin A and Silybin B, which are structurally related to Isosilybin B. Although Silibinin exhibits anti-cancer activity, studies suggest that Isosilybin B, even as a minor component of silymarin, displays greater potency in suppressing prostate cancer cell growth.

Silymarin

Compound Description: Silymarin is a crude extract obtained from the seeds of milk thistle (Silybum marianum). It contains a mixture of flavonolignans, including Silybin A, Silybin B, Isosilybin A, Isosilybin B, Silychristin, Silydianin, and other minor constituents. Silymarin exhibits a wide range of biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects.

Relevance: Silymarin is the crude extract from which Isosilybin B is isolated. While Silymarin contains several bioactive compounds, including Isosilybin B, the isolated Isosilybin B often demonstrates higher potency in specific anti-cancer assays compared to the crude extract.

Silychristin

Compound Description: Silychristin is another flavonolignan present in silymarin. Like Isosilybin B, it displays anti-cancer activity, particularly against prostate cancer, by inhibiting cell growth and inducing apoptosis. Silychristin also exhibits potent inhibitory effects on CYP3A4, a major drug-metabolizing enzyme, which may lead to potential drug interactions.

Relevance: Silychristin belongs to the same class of flavonolignans as Isosilybin B and is found in the same plant extract, silymarin. Although both compounds possess anti-cancer properties, studies suggest that Isosilybin B exhibits greater potency in suppressing prostate cancer cell growth.

Silydianin

Compound Description: Silydianin, a flavonolignan found in silymarin, demonstrates anti-cancer activity against prostate cancer by inhibiting cell growth and inducing apoptosis. It exhibits a distinct metabolic profile compared to other silymarin flavonolignans, undergoing primarily glucuronidation and being almost entirely excreted in bile.

Relevance: Silydianin belongs to the same class of compounds as Isosilybin B and is present in silymarin. While both exhibit anti-cancer properties, Isosilybin B consistently shows greater potency in inhibiting prostate cancer cell growth.

Isosilibinin

Compound Description: Isosilibinin is an equimolar mixture of Isosilybin A and Isosilybin B. Similar to its individual components, Isosilibinin demonstrates significant anti-cancer activity against prostate cancer, inhibiting tumor growth and angiogenesis. It also affects cell cycle regulation and induces apoptosis in prostate cancer cells.

Taxifolin

Compound Description: Taxifolin, a flavonoid found in silymarin, exhibits strong antioxidant and hepatoprotective properties. It demonstrates significant potential in inhibiting hepatitis C virus (HCV) infection and suppressing TNF-α activation of NF-κB, a key regulator of inflammation.

Source

Isosilybin B is primarily extracted from the seeds of the milk thistle plant. This plant has been used for centuries in traditional medicine, particularly for liver-related ailments. The extraction process typically involves solvent extraction or chromatographic techniques to isolate the active components from the plant material.

Classification

Chemically, isosilybin B belongs to the class of flavonolignans. It is characterized by its complex polyphenolic structure, which contributes to its biological activities. The compound is classified under natural products and phytochemicals due to its plant origin and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of isosilybin B has been achieved through various methods, including total synthesis strategies. One notable approach involves the modified Julia-Kocienski olefination reaction, which allows for the construction of the compound's complex structure in a controlled manner. This method emphasizes stereochemical control and efficiency in producing high yields of isosilybin B.

Technical details of this synthesis include:

  • Starting Materials: Precursors are selected based on their reactivity and ability to form desired intermediates.
  • Reagents: Specific reagents are employed to facilitate olefination and subsequent reactions.
  • Purification: High-performance liquid chromatography (HPLC) is often utilized to purify the final product, ensuring high purity levels necessary for biological testing.

Technical Details

The total synthesis reported in recent studies highlights a systematic approach involving multiple reaction steps, including protection-deprotection strategies and stereochemical resolution techniques. This meticulous planning is crucial for achieving the desired configuration and yield of isosilybin B.

Molecular Structure Analysis

Structure

Isosilybin B has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its molecular formula is C25H22O10, featuring several hydroxyl groups that enhance its solubility and reactivity.

Data

  • Molecular Weight: 482.44 g/mol
  • Optical Rotation: The specific rotation of isosilybin B is [α]D − 23.55°, indicating its stereochemistry and contributing to its identification among other silybins .
Chemical Reactions Analysis

Reactions

Isosilybin B undergoes various chemical reactions that can modify its structure and enhance its biological activity. These reactions include:

  • Hydroxylation: Additional hydroxyl groups can be introduced to increase polarity and solubility.
  • Acylation: This reaction can be used to modify the compound's pharmacokinetic properties.

Technical Details

The reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Mechanism of Action

Process

Isosilybin B exerts its biological effects primarily through antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. Additionally, it influences liver enzyme activity, promoting detoxification processes.

Data

Research indicates that isosilybin B may modulate signaling pathways associated with inflammation and cell survival, contributing to its protective effects against liver damage and potential anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isosilybin B typically appears as a pale yellow powder.
  • Solubility: It shows variable solubility in water but is more soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to light or heat.
  • Reactivity: Isosilybin B can participate in redox reactions due to its phenolic hydroxyl groups, enhancing its antioxidant capabilities.

Relevant data from studies indicate that these properties significantly influence its bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

Isosilybin B has several applications in scientific research:

  • Pharmacology: It is studied for its hepatoprotective effects against toxins and liver diseases.
  • Cancer Research: Preliminary studies suggest potential antitumor properties, making it a candidate for further investigation in cancer therapy.
  • Nutraceuticals: Due to its health benefits, it is often included in dietary supplements aimed at liver health.
Anticancer Mechanisms of Isosilybin B in Prostate Cancer Models

Modulation of Cell Cycle Dynamics via G1 Phase Arrest

Isosilybin B exerts significant antiproliferative effects in prostate cancer (PCA) cells by inducing selective G1 phase arrest. In human prostate carcinoma LNCaP and 22Rv1 cells, treatment with Isosilybin B (10–90 µM) downregulates key G1/S transition regulators. Research demonstrates consistent reduction in cyclin D1, cyclin D3, cyclin E, and cyclin A protein levels, alongside decreased expression of cyclin-dependent kinases (CDKs) CDK2, CDK4, and cell division cycle 25A (Cdc25A) [1]. Concurrently, Isosilybin B upregulates CDK inhibitors (CDKIs) p21 and p27, with p53 accumulation observed in LNCaP cells [1] [6]. This coordinated suppression of cyclin/CDK complexes and enhancement of CDKIs establishes a robust G1 checkpoint blockade, preventing Rb phosphorylation and E2F release.

Table 1: Cell Cycle Regulators Modulated by Isosilybin B in Prostate Cancer Cells

Molecular TargetRegulation by Isosilybin BBiological Consequence
Cyclin D1, D3, E, ADownregulationSuppressed CDK activation
CDK2, CDK4, Cdc25ADownregulationImpaired G1/S phase transition
p21, p27, p53UpregulationEnhanced CDK inhibition
Rb phosphorylationInhibitedE2F transcription factor sequestration

Notably, these effects exhibit transformation-selective activity, as non-neoplastic human prostate epithelial PWR-1E cells show significantly lower sensitivity to Isosilybin B-mediated growth inhibition and G1 arrest compared to malignant counterparts [1]. This selectivity suggests a therapeutic window exploitable for prostate cancer management.

Induction of Apoptosis Through Caspase-Dependent Pathways

Isosilybin B triggers apoptosis in PCA cells through intrinsic and extrinsic pathways characterized by mitochondrial involvement and caspase cascade activation. In LNCaP and 22Rv1 cells, treatment induces:

  • Cleavage of executioner caspases: Caspase-3 and caspase-9 show dose-dependent activation [1]
  • Poly (ADP-ribose) polymerase (PARP) cleavage: A hallmark of irreversible apoptosis commitment [1]
  • Mitochondrial regulation: Downregulation of the inhibitor of apoptosis protein (IAP) survivin, which normally suppresses caspase activity [1]
  • Death receptor activation: Increased expression of DR5, initiating extrinsic apoptosis via caspase-8 [8]

Mechanistically, Isosilybin B disrupts the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax while reducing anti-apoptotic Bcl-2 expression. This shift promotes mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release and apoptosome formation [8]. The apoptotic efficacy is significantly more pronounced in androgen-responsive (LNCaP) and castration-resistant (22Rv1) PCA cells compared to non-malignant prostate cells, highlighting its cancer-selective cytotoxicity [1] [2].

Androgen Receptor Degradation and Implications for Androgen-Dependent Signaling

A pivotal mechanism underlying Isosilybin B’s efficacy in prostate cancer involves targeted degradation of the androgen receptor (AR), a master regulator of prostate cancer progression and therapeutic resistance. Isosilybin B (10–90 µM) reduces AR protein levels and downstream prostate-specific antigen (PSA) expression in multiple PCA models:

  • LNCaP (mutated AR)
  • 22Rv1 (mutated AR)
  • LAPC4 (wild-type AR) [2] [7]

This effect occurs without affecting AR levels in non-neoplastic PWR-1E cells, indicating cancer-cell specificity [2]. Mechanistic studies reveal Isosilybin B activates a PI3K-Akt-Mdm2-mediated degradation pathway:

  • Akt phosphorylation: Increased phosphorylation at Ser473 and Thr308 residues
  • Mdm2 activation: Enhanced phosphorylation at Ser166
  • AR ubiquitination: Formation of an Akt-Mdm2-AR complex promoting AR ubiquitination
  • Proteasomal degradation: Ubiquitinated AR degradation via the 26S proteasome [2] [7]

Experimental validation using PI3K inhibitor LY294002 and kinase-dead Akt overexpression confirms this pathway’s necessity, as both interventions reverse Isosilybin B-induced AR degradation [7]. Functionally, Isosilybin B inhibits synthetic androgen (R1881)-induced AR nuclear translocation and transcriptional activity, effectively blocking androgen-dependent signaling even in castration-resistant models [2] [7].

Inhibition of Angiogenesis via VEGF/VEGFR Axis Suppression

Isosilybin B demonstrates potent angiopreventive properties by targeting tumor-associated neovascularization through VEGF/VEGFR signaling suppression. In advanced human prostate cancer DU145 xenograft models, oral administration (50–100 mg/kg body weight) significantly inhibits tumor growth and microvessel density [3] [4]. Key angiogenic biomarkers and signaling molecules are downregulated:

Table 2: Anti-Angiogenic Effects of Isosilybin B in Prostate Cancer Models

TargetExperimental ModelRegulationFunctional Impact
CD31/NestinDU145 xenograftsDownregulatedReduced microvessel density
VEGF/VEGFR1/VEGFR2DU145 xenograftsDownregulatedImpaired endothelial activation
Phospho-Akt (Ser473)DU145 xenograftsInhibitedSuppressed pro-angiogenic signaling
HIF-1αDU145 xenograftsReducedDecreased hypoxic response
Tube formationHUVEC in vitroInhibitedDisrupted vascular structure formation

Isosilybin B selectively disrupts pathological angiogenesis without affecting normal vasculature, as vessel counts in liver, lung, and kidney remain unaltered in tumor-bearing mice [3]. In vitro, Isosilybin B (5–30 µM) inhibits VEGF-induced proliferation, migration, and capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) by:

  • Blocking VEGF binding to VEGFR2
  • Suppressing downstream PI3K/Akt and MAPK pathways
  • Inducing endothelial cell cycle arrest and apoptosis [3] [4]

Properties

CAS Number

142796-22-3

Product Name

Isosilybin B

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1

InChI Key

FDQAOULAVFHKBX-WAABAYLZSA-N

Synonyms

7-(4-bromobenzoyl)isosilybin A
isosilybin A
isosilybin B

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.